KDM4C-IN-1

KDM4C Histone Demethylase Epigenetic Probe

KDM4C-IN-1 (Compound 4d) is a selective and highly potent KDM4C inhibitor (enzymatic IC50 = 8 nM), offering a cleaner pharmacological tool than pan-KDM4 inhibitors like JIB-04 or QC6352. Its validated antiproliferative effects in HepG2 (IC50 = 0.8 µM) and A549 (IC50 = 1.1 µM) cells enable precise dose-response studies, minimizing experimental noise from off-target activity. Ideal for epigenetic research in cancer and leukemia.

Molecular Formula C14H13N5O3
Molecular Weight 299.28 g/mol
Cat. No. B10854823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKDM4C-IN-1
Molecular FormulaC14H13N5O3
Molecular Weight299.28 g/mol
Structural Identifiers
SMILESCN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C14H13N5O3/c1-18-13(20)10-12(16-14(18)21)19(2)17-11(15-10)8-4-6-9(22-3)7-5-8/h4-7H,1-3H3
InChIKeyBVFGFWOGCVXIFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KDM4C-IN-1: A Low-Nanomolar KDM4C/JMJD2C Inhibitor with Distinct Cellular Antiproliferative Activity


KDM4C-IN-1 (Compound 4d) is a potent, small-molecule inhibitor of the histone lysine demethylase KDM4C (JMJD2C), an epigenetic enzyme implicated in cancer progression through histone H3K9me3/me2 and H3K36me3 demethylation . The compound exhibits an enzymatic IC50 of 8 nM against KDM4C and demonstrates sub-micromolar antiproliferative effects in human hepatocellular carcinoma (HepG2, IC50 = 0.8 µM) and lung adenocarcinoma (A549, IC50 = 1.1 µM) cell lines . Unlike broader-spectrum KDM4 family probes, KDM4C-IN-1 is reported as a selective and highly potent KDM4C inhibitor, positioning it as a tool compound for dissecting KDM4C-specific biology .

Why Pan-KDM4 or Less Potent KDM4C Inhibitors Cannot Substitute for KDM4C-IN-1 in Focused Studies


Substituting KDM4C-IN-1 with other KDM4-targeting molecules introduces critical confounding variables that compromise experimental interpretation. Pan-KDM4 inhibitors such as JIB-04 exhibit off-target activity across multiple Jumonji family members (e.g., KDM5A, JMJD2A/D) , while other KDM4C tool compounds like SD70 require high-micromolar concentrations to achieve enzyme inhibition (IC50 = 30 µM) . Even selective KDM4 family probes like QC6352, while potent, still engage KDM4A, KDM4B, and KDM4D, limiting their utility for isolating KDM4C-specific functions [1]. KDM4C-IN-1, with its single-digit nanomolar potency and described selectivity for KDM4C, provides a cleaner pharmacological tool for interrogating KDM4C-dependent phenotypes without the pleiotropic effects of broader KDM4 inhibition .

Quantitative Differentiation of KDM4C-IN-1 Against Key Comparators


KDM4C-IN-1 vs. Pan-KDM4 Probe QC6352: Superior KDM4C Potency

KDM4C-IN-1 demonstrates a 4.4-fold improvement in enzymatic IC50 against KDM4C compared to the widely used chemical probe QC6352, which inhibits all four KDM4 family members (A, B, C, D) [REFS-1, REFS-2]. This increased potency is achieved while the vendor states KDM4C-IN-1 is 'selective' for KDM4C, whereas QC6352's KDM4C IC50 is 35 nM and it also potently inhibits KDM4B (56 nM) [1]. The improved potency at the primary target may allow for lower working concentrations and potentially reduced off-target engagement at other KDM4 isoforms, although direct selectivity profiling data for KDM4C-IN-1 is not publicly available .

KDM4C Histone Demethylase Epigenetic Probe

KDM4C-IN-1 vs. First-Generation KDM4C Inhibitor SD70: ~3,750-Fold Gain in Biochemical Potency

KDM4C-IN-1 represents a marked advancement in KDM4C inhibitor potency relative to the early tool compound SD70. While SD70 has been validated as a functional KDM4C inhibitor in prostate cancer models, it exhibits an IC50 of 30 µM against the enzyme . KDM4C-IN-1 achieves an IC50 of 8 nM, reflecting a 3,750-fold increase in biochemical potency . This dramatic improvement translates to vastly different effective concentrations in cellular systems; SD70 requires 10 µM to suppress AR target gene expression in LNCaP cells , whereas KDM4C-IN-1 achieves growth inhibition in HepG2 and A549 cells at sub-micromolar concentrations (0.8-1.1 µM) .

KDM4C Histone Demethylase Tool Compound

KDM4C-IN-1 vs. Pan-Jumonji Inhibitor JIB-04: ~138-Fold Greater Potency at KDM4C

JIB-04 is a widely cited pan-selective Jumonji inhibitor that engages multiple KDM4 and KDM5 enzymes. Its reported IC50 for KDM4C (JMJD2C) is 1,100 nM . KDM4C-IN-1, with an IC50 of 8 nM, is approximately 138-fold more potent at inhibiting KDM4C enzymatic activity . Furthermore, JIB-04 exhibits similar potency across KDM4A (445 nM), KDM4B (435 nM), and KDM4D (290 nM), making it impossible to attribute observed phenotypes solely to KDM4C inhibition . KDM4C-IN-1, by contrast, is specifically marketed as a 'selective' KDM4C inhibitor, offering a more refined tool for target deconvolution .

KDM4C JMJD2 Epigenetic Inhibitor

KDM4C-IN-1 Cellular Activity Profile in Liver and Lung Cancer Models

KDM4C-IN-1 has been characterized for its antiproliferative activity in two human cancer cell lines representing distinct tumor types. In HepG2 hepatocellular carcinoma cells, the compound exhibits a growth inhibition IC50 of 0.8 µM, while in A549 lung adenocarcinoma cells, the IC50 is 1.1 µM . These data establish a benchmark for cellular potency and model sensitivity. In contrast, the early inhibitor SD70, despite its 30 µM biochemical IC50, required 10 µM to achieve transcriptional suppression in prostate cancer cells, highlighting KDM4C-IN-1's improved cellular permeability and/or target engagement . The availability of defined antiproliferative IC50s in standard cell lines provides a quantitative reference point for planning dose-response experiments in KDM4C-dependent cancer models .

KDM4C Antiproliferative Cancer Cell Lines

High-Impact Application Scenarios for KDM4C-IN-1 Based on Quantitative Differentiation


Functional Dissection of KDM4C-Specific Biology in Cancer Cells

KDM4C-IN-1's 4.4-fold potency advantage over pan-KDM4 probe QC6352 and its claimed selectivity for KDM4C enable clean loss-of-function studies to distinguish KDM4C-mediated epigenetic regulation from the broader effects of KDM4 family inhibition . This is particularly critical in models where KDM4A, KDM4B, or KDM4D are co-expressed and may compensate or confound phenotypic readouts [1].

Dose-Response Studies in Hepatocellular Carcinoma (HepG2) and Lung Adenocarcinoma (A549)

The compound's validated antiproliferative activity in HepG2 (IC50 = 0.8 µM) and A549 (IC50 = 1.1 µM) cells provides a quantitative framework for establishing dose-response relationships in these cancer models . Researchers can leverage these pre-defined sensitivity benchmarks to optimize treatment schedules and investigate downstream molecular consequences (e.g., H3K9me3 restoration, target gene expression changes) at sub-micromolar concentrations.

Replacement of Legacy Tool Compounds SD70 and JIB-04 for KDM4C-Focused Investigation

Given the 3,750-fold potency deficit of SD70 and the 138-fold lower potency plus multi-target pharmacology of JIB-04, KDM4C-IN-1 serves as a superior replacement for these legacy tools in assays requiring specific and potent KDM4C inhibition [1]. Its use mitigates the experimental noise introduced by high-micromolar dosing (SD70) or simultaneous inhibition of KDM5 and other KDM4 enzymes (JIB-04), leading to more interpretable and reproducible results .

Probing KDM4C Dependency in Leukemia and Other Hematologic Malignancies

Vendor annotations indicate KDM4C-IN-1 is applicable for leukemia research . The compound's single-digit nanomolar biochemical potency positions it as a starting point for evaluating KDM4C as a therapeutic vulnerability in hematologic cancers, where epigenetic dysregulation is a hallmark. Its cellular activity in solid tumor lines (HepG2, A549) suggests potential utility across cancer types, pending validation in hematologic cell panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for KDM4C-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.